2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone
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Overview
Description
2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor can be prepared from cyclohexylamine.
CuAAC Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Formation of the Triazole Ring: The CuAAC reaction results in the formation of the triazole ring, yielding the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used as a tool compound to study the biological pathways involving triazole derivatives.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of biological pathways. For example, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar applications in medicinal chemistry and materials science.
1,2,4-Triazole Derivatives: Another class of triazole compounds with distinct chemical properties and biological activities.
Uniqueness
2-(4-Cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone is unique due to the presence of both the cyclohexyl and morpholine moieties, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-cyclohexyltriazol-1-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(17-6-8-20-9-7-17)11-18-10-13(15-16-18)12-4-2-1-3-5-12/h10,12H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVACRMIFYQZDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN(N=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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